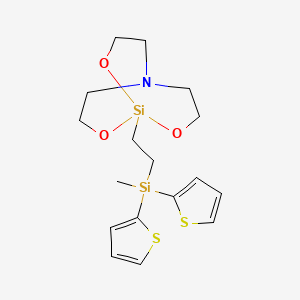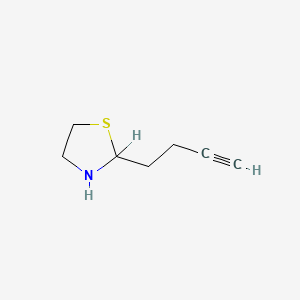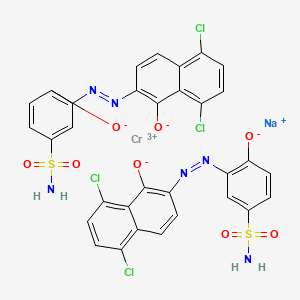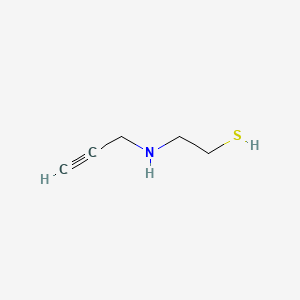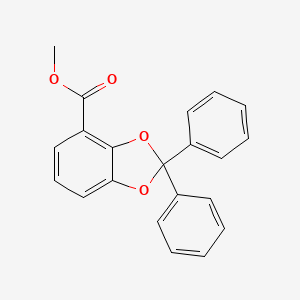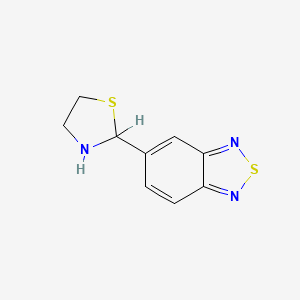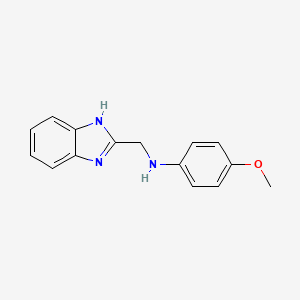![molecular formula C7H13N3O2 B14455564 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile CAS No. 76680-64-3](/img/structure/B14455564.png)
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile is a chemical compound characterized by the presence of a diazenyl group (–N=N–) and a hydroperoxy group (–OOH) attached to a propanenitrile backbone. This compound is part of the azo compound family, known for their vibrant colors and wide range of applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile typically involves the diazotization of a primary amine followed by coupling with a suitable hydroperoxy-containing compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl bond. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, followed by the addition of the hydroperoxy compound under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form more stable peroxides or other oxygen-containing derivatives.
Reduction: The diazenyl group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation. Reaction conditions vary depending on the desired product, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include amines, peroxides, and substituted derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile involves its interaction with molecular targets through its diazenyl and hydroperoxy groups. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of various biochemical pathways. The compound’s ability to generate ROS makes it a potential candidate for applications in oxidative stress-related research and therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
Uniqueness
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile is unique due to its specific combination of diazenyl and hydroperoxy groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
76680-64-3 |
|---|---|
Formule moléculaire |
C7H13N3O2 |
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
3-(2-hydroperoxypropan-2-yldiazenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C7H13N3O2/c1-6(4-8)5-9-10-7(2,3)12-11/h6,11H,5H2,1-3H3 |
Clé InChI |
AGMACPJXPIGZNI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=NC(C)(C)OO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


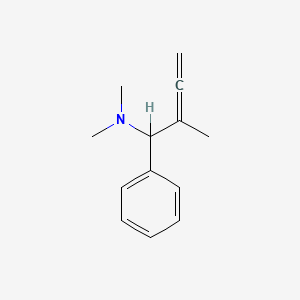
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
